
2-(1H-benzimidazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone, also known as BTE, is a chemical compound with potential applications in scientific research. BTE belongs to the family of benzimidazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone is not fully understood. However, it has been reported to interact with various cellular targets, including DNA, enzymes, and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been reported to inhibit the activity of β-lactamase, an enzyme involved in bacterial resistance to antibiotics.
Biochemical and Physiological Effects
This compound has been shown to exhibit biochemical and physiological effects in various in vitro and in vivo models. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the growth of microorganisms by disrupting their cell membranes and inhibiting their metabolic pathways. Additionally, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1H-benzimidazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits diverse biological activities. However, this compound also has some limitations. It has low solubility in water, which may limit its use in certain experimental setups. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the research on 2-(1H-benzimidazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone. One potential direction is to investigate the structure-activity relationship of this compound and its derivatives to identify compounds with improved biological activities. Another direction is to explore the potential of this compound as a lead compound for the development of new drugs. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various disease models.
Conclusion
In conclusion, this compound is a benzimidazole derivative with potential applications in scientific research. It exhibits diverse biological activities, including anticancer, antimicrobial, and antioxidant activities. This compound has been shown to interact with various cellular targets, including DNA, enzymes, and proteins. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease models.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone involves the reaction of 2-mercaptobenzimidazole with 2,4,5-trimethylacetophenone in the presence of a base catalyst. The resulting product is purified by recrystallization to obtain pure this compound. This method has been reported to yield high purity and good yields of this compound.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been reported to have potential applications in scientific research. It has been shown to exhibit anticancer, antimicrobial, and antioxidant activities. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, this compound has been reported to exhibit antioxidant activity by scavenging free radicals.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,4,5-trimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11-8-13(3)14(9-12(11)2)17(21)10-22-18-19-15-6-4-5-7-16(15)20-18/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEDTOSOMJEOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CSC2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



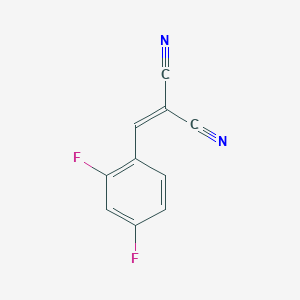
![3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5769821.png)
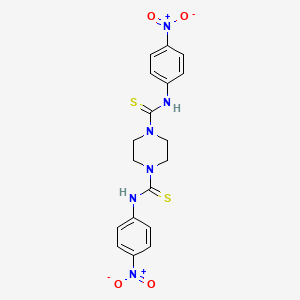
![N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5769854.png)
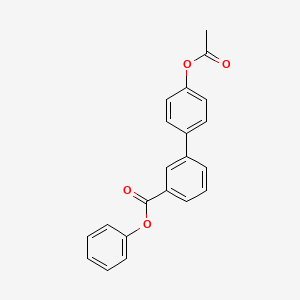
![3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5769863.png)
![N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5769867.png)
![2-butyl-3-[(4-methoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5769869.png)
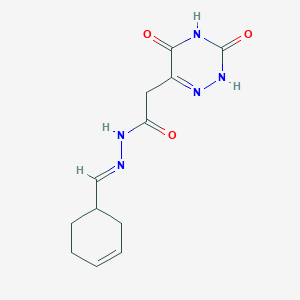
![4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipyridine](/img/structure/B5769878.png)
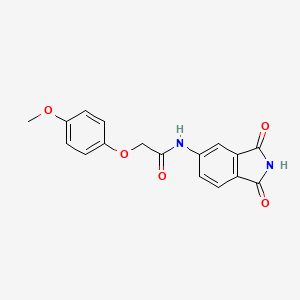
![4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B5769888.png)